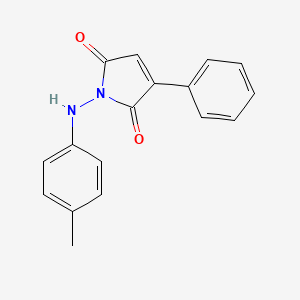

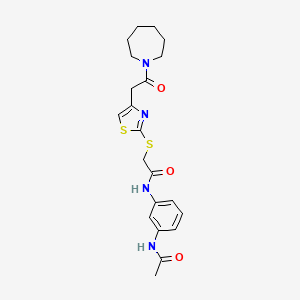

Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

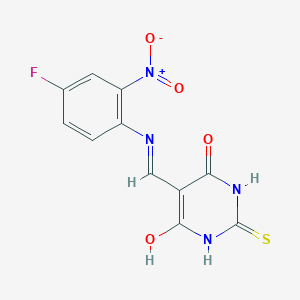

Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate is a chemical compound commonly known as EIT or EIT-oxalate. It is a synthetic compound that has been widely used in scientific research due to its unique properties. EIT-oxalate is a thiophene-based molecule that is structurally similar to other compounds in the thiophene family. The synthesis of EIT-oxalate is a complex process that involves several steps.

Scientific Research Applications

Synthesis and Technical Approaches

New Technical Synthesis : A novel synthesis method for producing ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, demonstrates high enantiomeric purity and yield, starting from acetophenone and diethyl oxalate. This method involves chemo- and enantioselective hydrogenation catalyzed by a heterogeneous Pt catalyst, indicating potential application in pharmaceutical synthesis (Herold et al., 2000).

Enantioselective Preparation : The enantioselective reduction of ethyl 2-oxophenylbutyrate by Candida boidinii CIOC21 to afford ethyl (R)-2-hydroxy-4-phenylbutyrate with 99% ee showcases a key step in the production of angiotensin-converting enzyme (ACE) inhibitors, highlighting the use of microorganisms in pharmaceutical intermediates synthesis (Chen et al., 2008).

Potential Bioactivity and Applications

Anticancer and Antimicrobial Potential : Synthesis and crystal structure analysis of compounds like ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate point towards potential bioactivity as analgesic and antidyslipidemic agents, with in silico screening indicating possible antidiabetic, anti-inflammatory, hypolipemiant, and anti-atherosclerosis effects (Navarrete-Vázquez et al., 2011). Additionally, new quinazolines have been synthesized with promising results as potential antimicrobial agents against a range of bacteria and fungi, highlighting their significance in developing new therapeutic agents (Desai et al., 2007).

Enzymatic Resolution : The enzymatic resolution of racemic compounds to produce enantiomerically pure substances, such as the preparation of (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase, underscores the importance of this compound in the synthesis of biologically active molecules. This process highlights the potential application in the synthesis of pharmaceuticals and fine chemicals (Fadnavis et al., 2006).

properties

IUPAC Name |

ethyl 2-[[2-(2-methylpropylamino)acetyl]amino]-4-phenylthiophene-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S.C2H2O4/c1-4-24-19(23)17-15(14-8-6-5-7-9-14)12-25-18(17)21-16(22)11-20-10-13(2)3;3-1(4)2(5)6/h5-9,12-13,20H,4,10-11H2,1-3H3,(H,21,22);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKPWNBGGBSFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CNCC(C)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(isobutylamino)acetamido)-4-phenylthiophene-3-carboxylate oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Chloro-2-methoxyphenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2532132.png)

![N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2532134.png)

![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)

![1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2532142.png)